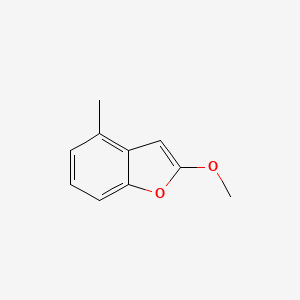
2-Methoxy-4-methylbenzofuran
Description
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-4-3-5-9-8(7)6-10(11-2)12-9/h3-6H,1-2H3 |
InChI Key |
BZPNJOJUGREFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanone derivatives using acidic conditions. For instance, the condensation of 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst like polyphosphoric acid can yield this compound .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or its substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-one .
Scientific Research Applications
2-Methoxy-4-methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylbenzofuran and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural and Substituent Analysis
The biological and physicochemical properties of benzofuran derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 2-Methoxy-4-methylbenzofuran with structurally related compounds:
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations:
- Substituent Position : The 2-position methoxy group in the target compound contrasts with 4- or 5-position substituents in analogs, which may alter electronic distribution (e.g., electron-donating methoxy vs. electron-withdrawing ketones).
- Polarity : Hydroxy-containing derivatives (e.g., 2-(4-Methoxyphenyl)benzofuran-4-ol) exhibit higher polarity compared to the target compound, impacting solubility and membrane permeability.
Table 2: Functional and Application Comparison
Key Observations:
- Pharmaceutical Relevance: Derivatives with hydroxy or aroyl groups (e.g., 2-Aroyl-4-phenyl-5-hydroxybenzofuran) show pronounced antiproliferative activity, likely due to enhanced interaction with biological targets via hydrogen bonding . In contrast, the target compound’s methyl and methoxy groups may limit such interactions, redirecting its utility toward industrial applications.
- Industrial Context : The detection of this compound in biomass hydrolysates suggests its role in biorefinery processes, whereas analogs like 4-Methoxyisobenzofuran-1(3H)-one are utilized in organic synthesis for building complex molecules .
Physicochemical Properties and Reactivity
Though explicit data (e.g., melting points, logP) are absent in the evidence, inferences can be made:
- Solubility : The hydrophobic methyl group in the target compound may reduce water solubility compared to hydroxy-containing analogs.
- Stability : Methoxy groups generally enhance oxidative stability, which could make this compound more resilient under processing conditions than derivatives with electron-withdrawing groups.
- Reactivity : The absence of reactive groups (e.g., hydroxy, ketone) in the target compound may limit its participation in condensation or nucleophilic reactions, unlike 4-Methoxyisobenzofuran-1(3H)-one, which contains a reactive ketone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


